1-Methoxycarbonyl-4-formylazulene
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Overview
Description
1-Methoxycarbonyl-4-formylazulene is a heterocyclic organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol It is characterized by its azulene core, which is a bicyclic structure consisting of fused five- and seven-membered rings
Preparation Methods
The synthesis of 1-Methoxycarbonyl-4-formylazulene typically involves the following steps:
Starting Materials: The synthesis begins with azulene, a naturally occurring hydrocarbon.
Formylation: The azulene undergoes a formylation reaction to introduce a formyl group at the 4-position.
Methoxycarbonylation: The formylated azulene is then subjected to methoxycarbonylation to introduce a methoxycarbonyl group at the 1-position.
Chemical Reactions Analysis
1-Methoxycarbonyl-4-formylazulene undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxycarbonyl-4-formylazulene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex azulene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Methoxycarbonyl-4-formylazulene involves its interaction with various molecular targets. The formyl and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azulene core contributes to the compound’s electronic properties, which can affect its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Methoxycarbonyl-4-formylazulene can be compared with other azulene derivatives, such as:
1-Methoxycarbonyl-4-methylazulene: Similar structure but with a methyl group instead of a formyl group.
1-Methoxycarbonyl-4-hydroxyazulene: Contains a hydroxyl group instead of a formyl group.
1-Methoxycarbonyl-4-aminomethylazulene: Features an aminomethyl group in place of the formyl group.
These compounds share the azulene core but differ in their functional groups, leading to variations in their chemical properties and potential applications. The presence of the formyl group in this compound makes it particularly reactive and versatile for further chemical modifications.
Properties
CAS No. |
43110-60-7 |
---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 4-formylazulene-1-carboxylate |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-7-6-10-9(8-14)4-2-3-5-11(10)12/h2-8H,1H3 |
InChI Key |
JGADTJRHGIFPNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C2C1=CC=CC=C2C=O |
Origin of Product |
United States |
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